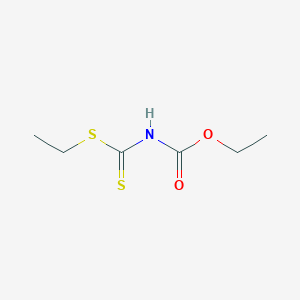

ethyl N-carbethoxy-dithiocarbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO2S2 |

|---|---|

Molecular Weight |

193.3 g/mol |

IUPAC Name |

ethyl N-ethylsulfanylcarbothioylcarbamate |

InChI |

InChI=1S/C6H11NO2S2/c1-3-9-5(8)7-6(10)11-4-2/h3-4H2,1-2H3,(H,7,8,10) |

InChI Key |

OAJZJMKEIRPAAD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC(=S)SCC |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for Ethyl N Carbethoxy Dithiocarbamate

General Principles of Dithiocarbamate (B8719985) Synthesis

The fundamental approach to synthesizing dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide. nih.govresearchgate.net This reaction serves as the cornerstone for the preparation of a diverse array of dithiocarbamate derivatives.

Reaction of Amines with Carbon Disulfide

The synthesis of dithiocarbamates is initiated by the nucleophilic attack of an amine on the electrophilic carbon atom of carbon disulfide. researchgate.net This reaction can be carried out with both primary and secondary amines, leading to the formation of the corresponding dithiocarbamate salts. nih.gov The general reaction scheme can be represented as follows:

Primary Amine: RNH₂ + CS₂ → RNHCSS⁻H₂⁺

Secondary Amine: R₂NH + CS₂ → R₂NCSS⁻H₂⁺

This initial reaction forms a dithiocarbamic acid, which exists as an ammonium (B1175870) salt. researchgate.net The order in which the reagents are added does not typically affect the final product, provided the stoichiometry is correct. nih.gov

Role of Basic and Alcoholic Media in Dithiocarbamate Formation

The formation of dithiocarbamates is often facilitated by the presence of a basic or alcoholic medium. nih.gov Bases, such as sodium hydroxide (B78521) or potassium hydroxide, are incorporated to deprotonate the initially formed dithiocarbamic acid salt, resulting in the formation of a more stable sodium or potassium salt of the dithiocarbamate. nih.gov The use of a base helps to drive the reaction to completion and conserve the amine. nih.gov

While basic media enhance the nucleophilicity of the dithiocarbamate salt, some reactions, particularly those involving subsequent additions, proceed well even in neutral conditions, such as in water. researchgate.net The choice of solvent can significantly impact the reaction yield, with water often being an advantageous and environmentally friendly option. researchgate.netrsc.org

Advanced Synthetic Approaches to Ethyl N-Carbethoxy-dithiocarbamate and Analogues

Recent advancements in synthetic chemistry have led to the development of more efficient and greener methods for the synthesis of dithiocarbamates, including one-pot multicomponent reactions. researchgate.netresearchgate.net These methods offer several advantages, such as reduced reaction times, higher yields, and the use of environmentally benign solvents. nih.gov

One-Pot Multicomponent Reactions

One-pot multicomponent reactions involve the combination of three or more reactants in a single reaction vessel to form a complex product, thereby avoiding the need for isolation of intermediates. researchgate.net This approach has been successfully applied to the synthesis of dithiocarbamates. researchgate.netnih.gov

Markovnikov Addition Reactions with Alkyl Vinyl Ethers or N-Vinylpyrrolidone

A highly efficient, one-pot, three-component reaction for the synthesis of dithiocarbamates involves the reaction of an amine, carbon disulfide, and an alkyl vinyl ether or N-vinylpyrrolidone. researchgate.netresearchgate.net This reaction proceeds via a Markovnikov addition and offers excellent yields and complete regiospecificity. researchgate.netrsc.org The reaction can be carried out in water at room temperature without the need for a catalyst, making it a green and mild procedure. researchgate.netrsc.org

The general procedure involves mixing the amine and carbon disulfide in water, followed by the addition of the electrophile (alkyl vinyl ether or N-vinylpyrrolidone). rsc.org The reaction mixture is stirred vigorously, and the product can then be extracted. rsc.org This method has been successfully applied to a variety of amines and electrophiles, including linear and cyclic alkyl vinyl ethers. researchgate.net

Table 1: Examples of Dithiocarbamates Synthesized via Markovnikov Addition

| Amine | Electrophile | Solvent | Yield (%) |

|---|---|---|---|

| Piperidine | Ethyl vinyl ether | Water | 95 |

| Morpholine (B109124) | Ethyl vinyl ether | Water | 92 |

| Diethylamine (B46881) | 2,3-Dihydrofuran | Water | 88 |

This table presents a selection of results from studies on the one-pot synthesis of dithiocarbamates via Markovnikov addition, demonstrating the versatility of this method. researchgate.net

Michael Addition in Deep Eutectic Solvents and Polyethylene (B3416737) Glycol

Another advanced approach involves the Michael addition of in situ generated dithiocarbamic acids to α,β-unsaturated compounds. researchgate.net This one-pot, three-component reaction of an amine, carbon disulfide, and a Michael acceptor can be performed under solvent-free conditions at room temperature, providing good to excellent yields of dithiocarbamates. organic-chemistry.org

The use of green and sustainable solvents like polyethylene glycol (PEG) and deep eutectic solvents (DESs) has also been explored for these reactions. researchgate.netnih.gov For instance, the one-pot, three-component Markovnikov addition of an amine, carbon disulfide, and an alkyl vinyl ether or N-vinylpyrrolidone has been successfully carried out in PEG, offering high yields and complete regiospecificity. researchgate.net Deep eutectic solvents, which are mixtures of hydrogen-bond donors and acceptors, are emerging as environmentally friendly alternatives to volatile organic compounds and have been used in various catalytic organic transformations. nih.govyoutube.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Ethyl N-carbethoxy-dithiocarbamate |

| Carbon Disulfide |

| Sodium Hydroxide |

| Potassium Hydroxide |

| Alkyl Vinyl Ethers |

| N-Vinylpyrrolidone |

| Polyethylene Glycol |

| Deep Eutectic Solvents |

| Piperidine |

| Morpholine |

| Diethylamine |

| Tryptamine |

| Ethyl vinyl ether |

Catalyst-Free and Solvent-Free Methodologies

A highly efficient and straightforward method for synthesizing dithiocarbamates involves a one-pot reaction of an amine, carbon disulfide (CS₂), and an alkyl halide without the need for a catalyst and under solvent-free conditions. capes.gov.bracs.orgorganic-chemistry.org This approach is noted for its mild reaction conditions, high yields, and broad applicability, making it a "green" and atom-economical process. acs.orgorganic-chemistry.orgacs.org

The reaction typically proceeds at room temperature, and a diverse range of structurally varied amines and alkyl halides (including chlorides, bromides, and iodides) can be used to produce the corresponding S-alkyl dithiocarbamate derivatives in good to high yields. acs.orgacs.org However, it has been observed that aromatic amines are not suitable for this particular reaction. acs.orgorganic-chemistry.org The reaction times can range from 3 to 12 hours, with yields between 68% and 97%. acs.org This method is experimentally simple and often only requires extraction to isolate the pure product, generating minimal byproducts. acs.orgorganic-chemistry.org

| Reactant 1 (Amine) | Reactant 2 (Alkyl Halide) | Reaction Time (hours) | Yield (%) |

| Various primary and secondary amines | Various alkyl chlorides, bromides, and iodides | 3-12 | 68-97 |

Table 1: Summary of Catalyst-Free and Solvent-Free Dithiocarbamate Synthesis acs.org

Metal-Mediated Coupling Reactions (e.g., Copper-Mediated)

Metal-mediated reactions offer another versatile route to dithiocarbamates. An efficient copper-mediated three-component coupling of boronic acids, amines, and carbon disulfide provides a wide array of functionalized dithiocarbamates in very good yields. organic-chemistry.orgorganic-chemistry.org This method is characterized by its mild reaction conditions, readily available substrates, broad substrate scope, and high tolerance for various functional groups. organic-chemistry.orgorganic-chemistry.org

In a specific example of metal-catalyzed C-S bond formation, aryl iodides can be coupled with tetraalkylthiuram disulfides in water using a copper catalyst, also resulting in good yields of S-aryl dithiocarbamates. organic-chemistry.org Another approach involves the use of a nickel catalyst, specifically Ni(acac)₂/TFP, for the cross-coupling of arylboronic acids with methyl dithiocarbamates to synthesize thioamides. eurekaselect.com This nickel-catalyzed method demonstrates broad functional group tolerance and is efficient for gram-scale synthesis, avoiding more expensive transition metals like palladium, iridium, or rhodium. eurekaselect.com

Thiocarbonyl Surrogate Strategies

To circumvent the use of the volatile and flammable reagent carbon disulfide, thiocarbonyl surrogate strategies have been developed. organic-chemistry.org One such method employs a combination of potassium sulfide (B99878) and chloroform (B151607) to generate the thiocarbonyl motif in situ. organic-chemistry.orgnih.gov This one-pot reaction can produce a variety of dithiocarbamates. nih.gov The process has been optimized using barium hydroxide octahydrate (Ba(OH)₂·8H₂O) as a base and N-methyl-2-pyrrolidone (NMP) as a solvent under a nitrogen atmosphere, achieving yields of up to 85%. organic-chemistry.org The proposed mechanism involves the generation of dichlorocarbene (B158193) from chloroform, which then interacts with amines and thiosulfate (B1220275) salts. organic-chemistry.org

| Base | Solvent | Atmosphere | Max. Yield (%) |

| Ba(OH)₂·8H₂O | NMP | Nitrogen | 85 |

Table 2: Optimized Conditions for Dithiocarbamate Synthesis Using a Thiocarbonyl Surrogate organic-chemistry.org

Hydrothiolation of Unactivated Alkenes with In Situ Prepared Dithiocarbamic Acids

A catalyst- and metal-free methodology has been developed for the Markovnikov hydrothiolation of unactivated alkenes using dithiocarbamic acids that are prepared in situ. organic-chemistry.orgacs.orgnih.gov This three-component thiol-ene reaction is successful with a variety of terminal, internal, cyclic, and acyclic unactivated alkenes, providing a wide range of alkyl dithiocarbamates. organic-chemistry.orgacs.org The process is considered a new type of "click reaction" due to its efficiency and simplicity. acs.org While some methods for the hydrothiolation of unactivated alkenes utilize catalysts like gallium triflate, often with a Brønsted acid co-catalyst, this particular approach proceeds without any catalytic system. google.com

Visible Light-Promoted Synthesis of S-Aryl Dithiocarbamates

Visible light has emerged as a green and efficient energy source for promoting chemical reactions. A multicomponent reaction for the synthesis of S-aryl dithiocarbamates from arylselenonium salts, carbon disulfide, and amines can be achieved under visible light irradiation. researchgate.netresearchgate.net This protocol is notable for proceeding without any photocatalyst, external single-electron transfer (SET) mediator, or additional oxidant. researchgate.netresearchgate.net The reaction is characterized by mild conditions, a broad substrate scope, and operational simplicity. researchgate.net

Another visible-light-driven method enables the preparation of aryl dithiocarbamates from functionalized dibenzothiophenium salts through a photoactivated electron donor-acceptor complex. nih.gov This metal-free approach is also operationally simple and has a broad substrate scope. nih.gov Furthermore, a green and efficient multicomponent reaction provides S-aryl dithiocarbamates without the need for transition-metal catalysts, ligands, or photocatalysts under visible light, minimizing chemical waste and metal residues. organic-chemistry.orgcapes.gov.br A metal-free, visible-light-promoted multicomponent reaction of α-diazoesters, amines, and CS₂ has also been developed for the synthesis of S-alkyl dithiocarbamates. rsc.org

Synthesis of Specific Dithiocarbamate Structures Relevant to Ethyl N-Carbethoxy-dithiocarbamate

Cyclic Dithiocarbamate Synthesis via Phase Transfer Catalysis

Phase transfer catalysis (PTC) provides a mild and effective method for the synthesis of various organic compounds, including cyclic structures. nih.gov The mechanism of PTC involves the transfer of a reagent from one phase to another (typically an aqueous phase to an organic phase) by a phase transfer catalyst, often a quaternary ammonium salt, to facilitate the reaction. youtube.com

In the context of dithiocarbamate synthesis, the effect of various phase transfer catalysts on reaction yield has been studied. For the reaction of phenylethyl chloride with n-butylamine, several PTCs were tested, with Triton-B found to be the most effective in achieving high yields. researchgate.net The choice of the halide in the alkyl halide also impacts the yield, with alkyl iodides generally providing the best results compared to chlorides and bromides. researchgate.net

| Phase Transfer Catalyst | Efficacy |

| Tetra-n-butyl ammonium iodide (TBAI) | Less effective than Triton-B |

| Tetra-n-butyl ammonium bromide (TBAB) | Less effective than Triton-B |

| Tetra-n-butyl ammonium chloride (TBAC) | Less effective than Triton-B |

| Tetra-n-butyl ammonium hydrogen sulfate (B86663) (TBAHS) | Less effective than Triton-B |

| Benzyl trimethyl ammonium hydroxide (Triton-B) | Most effective |

Table 3: Effect of Various Phase Transfer Catalysts on Dithiocarbamate Yield researchgate.net

Organotin Dithiocarbamate Compound Preparation

The preparation of organotin(IV) dithiocarbamate complexes is a well-established field, driven by the synergistic biological activities of the organotin and dithiocarbamate moieties. mdpi.comresearchgate.net While various techniques exist, a prevalent approach is the in situ method. nih.gov This one-pot synthesis involves the initial formation of the dithiocarbamate ligand, which is then immediately reacted with an organotin(IV) compound without prior isolation of the ligand. nih.gov

The general procedure involves reacting the dithiocarbamate salt (such as the ammonium or sodium salt of ethyl N-carbethoxy-dithiocarbamate) with an organotin(IV) halide, typically a chloride. mdpi.compreprints.org The labile chloride ion on the tin atom is readily displaced by the dithiocarbamate ligand. preprints.org The stoichiometry of the reactants is a critical factor that determines the final product. The molar ratio of the dithiocarbamate ligand to the organotin(IV) salt is adjusted based on the number of anionic ligands (e.g., Cl⁻) on the starting organotin(IV) salt. preprints.org For instance, di-organotin(IV) dichlorides (R₂SnCl₂) are often reacted in a 1:2 molar ratio with the dithiocarbamate ligand, whereas tri-organotin(IV) chlorides (R₃SnCl) are reacted in a 1:1 ratio. preprints.org

The reaction typically results in the formation of a precipitate, which can be isolated by filtration, washed with a suitable solvent like cold ethanol (B145695) to remove impurities, and then dried. mdpi.compreprints.org

| Reactant Type | Example | Stoichiometry (Organotin:Ligand) | General Product Formula | Reference |

| Tri-organotin(IV) Halide | Triphenyltin(IV) Chloride (Ph₃SnCl) | 1:1 | R₃Sn(S₂CNR'R'') | nih.govpreprints.org |

| Di-organotin(IV) Halide | Dibutyltin(IV) Dichloride (Bu₂SnCl₂) | 1:2 | R₂Sn(S₂CNR'R'')₂ | nih.govpreprints.org |

| Mono-organotin(IV) Halide | Methyltin(IV) Trichloride (MeSnCl₃) | 1:3 | RSn(S₂CNR'R'')₃ | nih.govresearchgate.net |

Considerations for Primary versus Secondary Amine Derived Dithiocarbamates

The nature of the starting amine—primary or secondary—is a crucial determinant in the synthesis and subsequent reactivity of the resulting dithiocarbamate. nih.gov Both types of amines readily react with carbon disulfide in a basic medium to form dithiocarbamate salts. nih.govnih.gov However, the presence of a proton on the nitrogen atom in dithiocarbamates derived from primary amines introduces different reactive possibilities compared to those from secondary amines.

A key distinction arises in certain multicomponent reactions. For example, when reacted with CS₂ and sulfoxonium ylides, primary amines can lead to the formation of thiazolidine-2-thiones after dehydration, whereas secondary amines yield stable β-keto dithiocarbamates under the same conditions. organic-chemistry.org This indicates that the N-H proton in the primary amine-derived intermediate can participate in subsequent cyclization reactions.

Another illustrative case is the three-component reaction involving an amine, CS₂, and maleic anhydride (B1165640). While primary amines react as intended to form the dithiocarbamate derivative via Michael addition of the dithiocarbamic acid salt to the anhydride, secondary amines behave differently. iau.ir Secondary amines tend to react directly with maleic anhydride through a ring-opening process, competing with the desired dithiocarbamate formation pathway. iau.ir

These differences underscore the importance of selecting the appropriate amine precursor based on the desired final product and reaction pathway.

| Feature | Primary Amine-Derived Dithiocarbamates | Secondary Amine-Derived Dithiocarbamates | Reference |

| Structure | Contains an N-H bond (R-NH-CSS⁻) | Lacks an N-H bond (R₂N-CSS⁻) | nih.gov |

| Reactivity with Maleic Anhydride | Forms the desired dithiocarbamate adduct via Michael addition. | Can undergo a competing ring-opening reaction with the anhydride. | iau.ir |

| Reactivity with Sulfoxonium Ylides & CS₂ | Can lead to cyclized products like thiazolidine-2-thiones. | Yields stable β-keto dithiocarbamates. | organic-chemistry.org |

Coordination Chemistry and Ligand Properties of Ethyl N Carbethoxy Dithiocarbamate

Dithiocarbamate (B8719985) Ligand Characteristics

The properties of the dithiocarbamate ligand itself are fundamental to understanding its interaction with metal centers. Key characteristics include its binding mode, electronic classification, and its nature as a soft base.

Bidentate Nature and Donor Atom Specificity (Sulfur Coordination)

Dithiocarbamate ligands like ethyl N-carbethoxy-dithiocarbamate are typically classified as bidentate chelating ligands. researchgate.netresearchgate.netlibretexts.org This means they bind to a central metal ion through two donor atoms simultaneously, forming a ring structure known as a chelate. researchgate.net The two donor atoms in dithiocarbamates are the sulfur atoms of the -NCS2 group. sysrevpharm.orgnih.gov This coordination through both sulfur atoms results in a stable four-membered chelate ring with the metal center. smolecule.com While symmetrical bidentate chelation is the most common coordination mode, other modes like monodentate (binding through one sulfur atom) and anisobidentate (asymmetrical binding) are also known. nih.govresearchgate.netresearchgate.net The ability to form these strong chelate rings contributes significantly to the stability of the resulting metal complexes. researchgate.net

Classification as L-X Ligand

In the Covalent Bond Classification (CBC) method, which categorizes ligands based on their electron donation to a metal center, dithiocarbamate anions are classified as L-X type ligands. wikipedia.org This designation indicates that the ligand has two distinct types of electron-donating capabilities. The 'L' portion refers to a neutral, two-electron donor (a lone pair), while the 'X' portion refers to an anionic, one-electron donor (like a radical). In the context of the dithiocarbamate anion (R2NCS2⁻), one sulfur atom can be viewed as a neutral 'L' type donor and the other as an anionic 'X' type donor, making the ligand as a whole a three-electron donor in the typical electron counting method. wikipedia.org

Hard-Soft Acid-Base (HSAB) Theory Considerations

The Hard-Soft Acid-Base (HSAB) theory is a qualitative concept used to predict the affinity of Lewis acids and bases for each other. wikipedia.orglibretexts.org It states that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. wikipedia.orglibretexts.org Hard acids and bases are typically small, highly charged, and not easily polarizable, while soft acids and bases are larger, have a lower charge state, and are more polarizable. wikipedia.orgnih.gov

Dithiocarbamates, with their sulfur donor atoms, are classified as soft bases. wikipedia.org Sulfur is a relatively large and polarizable atom, making it a soft donor. nih.gov Consequently, dithiocarbamate ligands like ethyl N-carbethoxy-dithiocarbamate form preferentially strong and stable bonds with soft Lewis acids. libretexts.org This includes many transition metal ions in lower oxidation states, such as Cu(I), Ag(I), Au(I), Hg(II), Pd(II), and Pt(II). libretexts.org The interaction between the soft sulfur donors of the ligand and a soft metal ion is primarily governed by the overlap of orbitals, leading to a strong covalent character in the metal-ligand bond. libretexts.orgretrosynthetix.com

Complexation with Metal Centers

The characteristic features of the dithiocarbamate ligand directly influence its complexation behavior with various metal ions, leading to the formation of highly stable compounds and the stabilization of a range of metallic oxidation states.

Formation of Stable Metal Dithiocarbamate Complexes

Dithiocarbamates are renowned for their ability to form stable coordination complexes with almost all transition metals, as well as many main group elements, lanthanides, and actinides. nih.govnih.gov The synthesis of these complexes is often straightforward, typically involving a reaction between a metal salt and an alkali metal salt of the dithiocarbamate ligand in a suitable solvent. sysrevpharm.orgwikipedia.org The high stability of these complexes is largely attributed to the strong chelation effect provided by the bidentate coordination of the two sulfur atoms. nih.govresearchgate.net Studies have reported the formation of stable ethyl N-carbethoxy-dithiocarbamate complexes with metals such as zinc and nickel. smolecule.com

| Metal Ion | Typical Complex Formula | Coordination Geometry Examples | Reference |

|---|---|---|---|

| Ni(II) | Ni(R₂dtc)₂ | Square Planar | wikipedia.org |

| Cu(II) | Cu(R₂dtc)₂ | Square Planar | sysrevpharm.org |

| Co(III) | Co(R₂dtc)₃ | Octahedral | sysrevpharm.org |

| Fe(III) | Fe(R₂dtc)₃ | Octahedral | wikipedia.org |

| Zn(II) | Zn(R₂dtc)₂ | Tetrahedral/Dimeric | smolecule.comnih.gov |

| Pd(II) | Pd(R₂dtc)₂ | Square Planar | acs.org |

Stabilization of Diverse Metal Oxidation States

A significant feature of dithiocarbamate ligands is their ability to stabilize metal ions in a wide and often unusual range of oxidation states. sysrevpharm.orgnih.gov This capacity is linked to the electronic structure of the ligand. Resonance within the dithiocarbamate group delocalizes the lone pair of electrons from the nitrogen atom across the N-C-S₂ framework. nih.govwikipedia.org This delocalization increases the electron density on the sulfur atoms, enhancing their basicity and their ability to donate electron density to the metal center. wikipedia.org This electronic flexibility allows dithiocarbamates to effectively accommodate the varying electronic requirements of metals in different oxidation states. nih.gov They can stabilize both low and uncharacteristically high oxidation states, such as Ni(III), Co(IV), Fe(IV), and Cu(III). wikipedia.org For instance, manganese(II) dithiocarbamate complexes can react with oxygen to form manganese(III) species. mdpi.com

| Metal | Stabilized Oxidation State | Reference |

|---|---|---|

| Iron (Fe) | +4 (IV) | wikipedia.org |

| Cobalt (Co) | +4 (IV) | wikipedia.org |

| Nickel (Ni) | +3 (III) | wikipedia.org |

| Copper (Cu) | +3 (III) | wikipedia.org |

| Manganese (Mn) | +3 (III) | mdpi.com |

| Vanadium (V) | +4 (IV) | researchgate.net |

Geometrical Aspects of Metal-Dithiocarbamate Complexes (Octahedral, Square Planar, Tetrahedral)

Dithiocarbamate ligands, including ethyl N-carbethoxy-dithiocarbamate, are versatile and can form stable complexes with a wide array of transition metals, main group elements, lanthanides, and actinides. nih.gov The resulting coordination complexes exhibit various geometries, which are primarily dictated by the coordination number of the central metal ion, its d-electron configuration, and steric factors. researchgate.netnih.govyoutube.com The three most common geometries are octahedral, square planar, and tetrahedral.

Octahedral Geometry: Complexes with a coordination number of six typically adopt an octahedral geometry. dalalinstitute.com This is common for many transition metals, especially when three dithiocarbamate ligands chelate to a single metal center, forming a complex of the type M(S₂CNR₂)₃. The six sulfur atoms from the three bidentate ligands surround the metal ion, creating an octahedral arrangement. dalalinstitute.com

Square Planar Geometry: Square planar geometry is prevalent for transition metal complexes with a d⁸ electron configuration, such as Ni(II), Pd(II), Pt(II), and Au(III). libretexts.org In these cases, the central metal atom is surrounded by four donor atoms from two dithiocarbamate ligands, forming a square on a single plane. libretexts.orgsunway.edu.my The choice between square planar and tetrahedral geometry for four-coordinate complexes is influenced by a balance between ligand field stabilization energy and steric hindrance. youtube.comlibretexts.org The significant energy gap between the dₓ²-y² orbital and the next lowest d-orbitals in a square planar field makes this geometry particularly stable for d⁸ metals, especially those in the 4d and 5d series. libretexts.orgyoutube.com

Tetrahedral Geometry: Tetrahedral geometry is also common for four-coordinate complexes, particularly for metal ions with d⁰ or d¹⁰ electron configurations. libretexts.org It is also favored when the ligands are bulky, as the 109.5° bond angles in a tetrahedron minimize steric crowding compared to the 90° angles in a square planar arrangement. youtube.comlibretexts.org While many Ni(II) (d⁸) dithiocarbamate complexes are square planar, some can adopt a tetrahedral geometry, especially if steric or electronic factors make it more favorable. libretexts.orgresearchgate.net

Common Geometries of Metal-Dithiocarbamate Complexes

| Geometry | Coordination Number | Typical Metal Ion Configuration | Key Characteristics |

|---|---|---|---|

| Octahedral | 6 | Various (e.g., Co(III), Fe(III)) | Metal center is bonded to six sulfur atoms, often from three bidentate ligands. dalalinstitute.com |

| Square Planar | 4 | d⁸ (e.g., Ni(II), Pd(II), Pt(II)) | Favored for d⁸ metals due to high ligand field stabilization energy. libretexts.orgsunway.edu.my |

| Tetrahedral | 4 | d⁰, d¹⁰ (e.g., Zn(II)) | Less steric crowding than square planar; favored with bulky ligands. libretexts.orglibretexts.org |

Coordination Modes: Symmetrical Chelate, Monodentate, Anisobidentate

Dithiocarbamate ligands can bind to metal centers in several ways, influencing the structure and properties of the resulting complex. researchgate.net The primary coordination modes are symmetrical chelate (or bidentate), monodentate, and anisobidentate. nih.govresearchgate.net

Symmetrical Chelate (Bidentate): This is the most common coordination mode for dithiocarbamates. nih.gov The ligand acts as a chelate, binding to the metal center through both sulfur atoms to form a stable four-membered ring. researchgate.net In a truly symmetrical chelate, the two metal-sulfur (M-S) bond distances are essentially equal. This mode is typical in many square planar and octahedral complexes.

Monodentate: In this mode, the dithiocarbamate ligand binds to the metal center through only one of its sulfur atoms. researchgate.netnih.gov This mode is less common than chelation as the formation of the chelate ring provides extra stability. Monodentate coordination can occur due to steric constraints or the specific electronic requirements of the metal center. researchgate.net

Anisobidentate: This is an intermediate mode between symmetrical chelate and monodentate. researchgate.net Like the symmetrical chelate, the ligand binds through both sulfur atoms, but the two M-S bond distances are significantly different or non-equivalent. researchgate.net This asymmetry can arise from electronic effects within the complex or from crystal packing forces. The term describes a situation where one M-S bond is clearly stronger than the other, though a significant interaction still exists with the second sulfur atom. researchgate.net

Coordination Modes of Dithiocarbamate Ligands

| Coordination Mode | Description | Metal-Sulfur (M-S) Bonds |

|---|---|---|

| Symmetrical Chelate | Binds through both sulfur atoms to form a four-membered ring. nih.gov | Two equivalent M-S bonds. |

| Monodentate | Binds through only one sulfur atom. researchgate.netnih.gov | One M-S bond. |

| Anisobidentate | Binds through both sulfur atoms, but asymmetrically. researchgate.netresearchgate.net | Two non-equivalent M-S bonds. |

Electronic and Steric Influences on Coordination

Pi-Donor Properties of Amino Substituents

The electronic character of the dithiocarbamate ligand is significantly influenced by the pi (π) donor properties of the nitrogen atom's lone pair of electrons. wikipedia.org This lone pair can be delocalized into the S₂C-N backbone. This π-donation increases the electron density on the sulfur atoms, enhancing their basicity and making them softer donor atoms. wikipedia.org This property is crucial for the ability of dithiocarbamates to form stable complexes with a wide range of metals, including those in higher oxidation states. wikipedia.org

Resonance Forms and Electron Delocalization (Thioureide Character)

The delocalization of electrons within the dithiocarbamate moiety is best described by considering its resonance structures. libretexts.orgmakingmolecules.com The two principal resonance forms are the dithiocarbamate form and the thioureide form. nih.govresearchgate.net

Dithiocarbamate Form: Features a single bond between the carbon and nitrogen atoms (C-N) and a double bond between the carbon and one of the sulfur atoms (C=S).

Thioureide Form: This zwitterionic form arises from the delocalization of the nitrogen's lone pair, resulting in a double bond character for the C-N bond and a negative charge distributed over the two sulfur atoms. wikipedia.org

The actual electronic structure is a resonance hybrid of these forms. libretexts.org The contribution of the thioureide form (often referred to as having "thioureide character") is significant and has several important consequences:

It imparts a partial double bond character to the C-N bond, leading to a higher rotational barrier. wikipedia.org

It increases the electron density on the sulfur atoms, stabilizing complexes where the metal is in a high oxidation state. nih.govresearchgate.net

Impact of Substituents on Ligand Properties

The electronic and steric properties of the substituents on the nitrogen atom can "tune" the behavior of the dithiocarbamate ligand. nih.gov Altering these substituents modifies the ligand's donor capabilities and can influence the structure and reactivity of the resulting metal complexes. researchgate.netresearchgate.net

In the case of ethyl N-carbethoxy-dithiocarbamate , the two substituents on the nitrogen are an ethyl group (-CH₂CH₃) and a carbethoxy group (-C(O)OCH₂CH₃). These groups have opposing electronic effects:

Ethyl Group: This is an electron-donating group (by induction), which tends to increase the electron density on the nitrogen.

Carbethoxy Group: This is a strong electron-withdrawing group due to the resonance and inductive effects of the carbonyl (C=O) moiety.

The powerful electron-withdrawing nature of the carbethoxy group dominates. It significantly reduces the availability of the nitrogen's lone pair for delocalization into the S₂C-N backbone. researchgate.net This has several effects on the ligand's properties compared to simple dialkyldithiocarbamates:

Reduced Pi-Donation: The π-donor capacity of the nitrogen is diminished, which in turn reduces the electron density on the sulfur atoms, making them "harder" and weaker donors.

Decreased Thioureide Character: The contribution of the thioureide resonance form is lessened, reducing the C-N bond's double bond character.

Applications in Organic Synthesis and Materials Science Based on Ethyl N Carbethoxy Dithiocarbamate Framework

Dithiocarbamates as Versatile Synthons in Organic Transformations

The dithiocarbamate (B8719985) functional group is a cornerstone of synthetic chemistry, offering a gateway to a multitude of other valuable chemical entities. The presence of both sulfur and nitrogen atoms provides a rich reaction landscape, enabling transformations that are often challenging to achieve through other means.

Precursors for Heterocyclic Ring Systems (e.g., Thioureas, Isothiocyanates, 2-Imino-1,3-dithiolanes, Cyanamides)

The dithiocarbamate functionality serves as a versatile precursor for the synthesis of a variety of important heterocyclic and related compounds. General methodologies exist for the conversion of dithiocarbamates into thioureas, isothiocyanates, and cyanamides, highlighting their utility as synthetic intermediates.

Thioureas: The synthesis of thioureas often proceeds through the in-situ formation of a dithiocarbamate salt from an amine and carbon disulfide, which then reacts with another amine to yield the corresponding thiourea (B124793). beilstein-journals.org Another approach involves the reaction of dithiocarbamates with alkyl azides, which leads to the formation of thioureas through the liberation of nitrogen gas and elemental sulfur.

Isothiocyanates: Dithiocarbamate salts can be readily converted to isothiocyanates through decomposition using various reagents. nih.gov This transformation is a key step in many synthetic pathways, as isothiocyanates are themselves valuable building blocks for a wide range of nitrogen- and sulfur-containing heterocycles. nih.gov

Cyanamides: The synthesis of cyanamides from dithiocarbamate salts has been achieved through oxidative desulfurization processes. researchgate.netresearchgate.net For instance, the treatment of dithiocarbamate salts with reagents like iodine and hydrogen peroxide can lead to the formation of cyanamides, often proceeding through an isothiocyanate intermediate. researchgate.net

While these general transformations are well-established for dithiocarbamates, specific research detailing the direct use of ethyl N-carbethoxy-dithiocarbamate as a precursor for thioureas, isothiocyanates, 2-imino-1,3-dithiolanes, and cyanamides is not extensively available in the reviewed literature.

Amide Bond Formation and Amino Group Protection in Peptide Synthesis

The formation of amide bonds is a fundamental process in peptide synthesis, and protecting group strategies are crucial to prevent unwanted side reactions. nih.govcreative-peptides.comnih.gov Dithiocarbamates have been explored in the context of peptide chemistry, particularly in the development of novel stapling techniques. This involves linking the side chains of amino acid residues within a peptide to enforce a specific conformation, which can enhance its biological activity and stability. While this represents a specialized form of amide bond formation, the direct application of ethyl N-carbethoxy-dithiocarbamate as a general reagent for amide bond formation or as a standard amino-protecting group in peptide synthesis is not prominently featured in the scientific literature. creative-peptides.com

Amidoalkylation of Electron-Rich Arenes

The amidoalkylation of electron-rich aromatic compounds is a powerful method for the introduction of nitrogen-containing substituents onto aromatic rings. This reaction typically involves the generation of an N-acyliminium ion intermediate, which then undergoes electrophilic aromatic substitution. While dithiocarbamates can conceptually serve as precursors to such intermediates, specific studies detailing the use of ethyl N-carbethoxy-dithiocarbamate for the amidoalkylation of electron-rich arenes could not be identified in the surveyed literature.

Synthesis of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one Derivatives

A practical and efficient method for the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives involves the reaction of dithiocarbamates with anthranilic acid and its derivatives. dntb.gov.ua This approach offers several advantages, including operational simplicity, good to high yields, and the use of readily available starting materials. dntb.gov.ua The reaction likely proceeds through the in-situ formation of an isothiocyanate from the dithiocarbamate, which then reacts with the anthranilic acid derivative to form a thiourea intermediate. Subsequent intramolecular cyclization and loss of water yield the desired quinazolinone product.

| Starting Dithiocarbamate | Reactant | Product | Yield (%) |

| General Dithiocarbamate | Anthranilic Acid | 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one | Good to High |

This table illustrates the general reaction for the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives from dithiocarbamates and anthranilic acid, as specific yield data for ethyl N-carbethoxy-dithiocarbamate was not available.

Radical-Mediated Reactions

Radical reactions have emerged as a powerful tool in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Dithiocarbamates have proven to be valuable precursors for the generation of radicals, opening up new avenues for complex molecule synthesis.

Group Transfer Radical Cyclization Reactions

Group transfer radical cyclization reactions are a class of transformations where a radical cyclization is followed by the transfer of a functional group. bham.ac.uk Dithiocarbamates can participate in such reactions, where a radical is generated on the dithiocarbamate-containing substrate, undergoes cyclization, and the resulting cyclized radical is then trapped by the transfer of the dithiocarbamate group. dntb.gov.uabham.ac.uknih.gov These reactions are valuable for the construction of cyclic and polycyclic systems. Research has demonstrated the utility of dithiocarbamates in tandem radical cyclization-group transfer reactions for the synthesis of various nitrogen-containing heterocyclic systems. bham.ac.ukresearchgate.net However, specific examples of group transfer radical cyclization reactions involving ethyl N-carbethoxy-dithiocarbamate were not found in the reviewed scientific literature.

Carbamoyl (B1232498) Radical Generation

While direct evidence for the generation of carbamoyl radicals specifically from ethyl N-carbethoxy-dithiocarbamate is not extensively detailed in the provided search results, the broader class of dithiocarbamates is known to be a source of carbamoyl radicals. These radicals can be generated through chemical or photochemical initiation and are valuable intermediates in organic synthesis, particularly in group transfer radical cyclization reactions.

Synthesis of Dithiocarbamate-Functionalized Lactams

Dithiocarbamates are instrumental in the synthesis of lactams, which are crucial intermediates for biologically important natural products. nih.gov Light-catalyzed reactions of dithiocarbamates can lead to the formation of dithiocarbamate-functionalized lactams. researchgate.netnih.gov This method is advantageous because the resulting lactam retains the dithiocarbamate group, making it available for further chemical modifications. nih.gov The synthesis can be applied to create lactams with ring sizes ranging from four to eight members. researchgate.net

Precursors for Advanced Materials

The utility of ethyl N-carbethoxy-dithiocarbamate extends to materials science, where it and its derivatives are employed as precursors for creating advanced materials, most notably metal sulfide (B99878) nanoparticles.

Single-Source Precursors for Metal Sulfide Nanoparticle Synthesis

Dithiocarbamate complexes, including those derived from ethyl N-carbethoxy-dithiocarbamate, are highly effective single-source precursors (SSPs) for the synthesis of metal sulfide nanoparticles. cncb.ac.cnresearchgate.netresearchgate.net This approach is advantageous as it offers precise control over the stoichiometry of the resulting nanoparticles. cncb.ac.cnresearchgate.net The dithiocarbamate ligand readily forms stable complexes with a wide range of metals, and the relative ease of breaking the C-S bond facilitates the formation of metal sulfides upon thermal decomposition. researchgate.net This method has been successfully used to produce various binary, ternary, and even quaternary metal sulfide nanomaterials. cncb.ac.cnresearchgate.net

Specific Examples: Molybdenum Dialkyl Dithiocarbamate for Molybdenum Sulfide Nanoparticles

Molybdenum dialkyl dithiocarbamates serve as effective precursors for the synthesis of molybdenum sulfide (MoS₂) nanoparticles. nih.gov These precursors can be used in techniques like aerosol-assisted chemical vapor deposition (AACVD) to create MoS₂ thin films. nih.gov The resulting MoS₂ has applications in various fields, including as a lubricant additive where it forms a protective film to reduce friction and wear. minglanchem.com The thermal stability and oxidation resistance of these molybdenum complexes make them suitable for high-temperature applications. minglanchem.com

Specific Examples: Lead Ethyl Dithiocarbamates for PbS Nanocubes

Lead ethyl dithiocarbamates have been successfully utilized as single-source precursors for the deposition of lead sulfide (PbS) nanocubes. research-nexus.netresearchgate.netnih.gov A straightforward synthesis involves reacting sodium diethyldithiocarbamate (B1195824) with lead acetate. researchgate.netnih.gov Thin films of PbS nanocubes can be produced by spin coating a solution of the lead ethyl dithiocarbamate precursor, followed by annealing at moderate temperatures. research-nexus.netresearchgate.netnih.gov

The resulting PbS thin films exhibit a face-centered cubic structure and are composed of well-defined nanocubes. research-nexus.netresearchgate.netnih.gov Characterization of these films has shown an approximate 1:1 atomic ratio of lead to sulfur. research-nexus.netnih.gov The optical properties of these nanocubes are of particular interest, with studies reporting band gaps that are blue-shifted from the bulk value of PbS. research-nexus.netnih.gov

| Annealing Temperature (°C) | Optical Band Gap (eV) |

| 250 | 0.72 research-nexus.netresearchgate.netnih.gov |

| 300 | 0.73 research-nexus.netresearchgate.netnih.gov |

| 400 | 0.77 research-nexus.netresearchgate.netnih.gov |

This interactive table summarizes the optical band gaps of PbS thin films at different annealing temperatures, as determined from Tauc plots. research-nexus.netresearchgate.netnih.gov

Mechanistic Investigations of Ethyl N Carbethoxy Dithiocarbamate Reactions and Transformations

Decomposition Pathways

The stability of dithiocarbamates, including ethyl N-carbethoxy-dithiocarbamate, is highly dependent on pH. In acidic environments, they undergo decomposition, a process that has been studied to understand the underlying chemical kinetics and mechanisms.

The acid-catalyzed decomposition of dithiocarbamates is a well-documented process initiated by the protonation of the molecule. For N,N-dialkyl dithiocarbamates, the decomposition in aqueous solutions near neutral pH follows first-order kinetics. researchgate.net The proposed mechanism involves a critical change in the hybridization of the nitrogen atom from sp² to sp³. This structural change facilitates the transfer of a proton from the acidic medium to the nitrogen atom. This protonation event leads to a weakening of the nitrogen-thiocarbonyl (N-CS) bond, culminating in its cleavage and the release of carbon disulfide (CS₂) and the corresponding amine. researchgate.net

The rate of this decomposition is significantly influenced by the electronic and steric properties of the substituents on the nitrogen atom. researchgate.net Substituents that can stabilize the developing positive charge on the nitrogen atom tend to make the dithiocarbamate (B8719985) more susceptible to acid-promoted decomposition. researchgate.net In the case of ethyl N-carbethoxy-dithiocarbamate, the presence of the electron-withdrawing carbethoxy group influences the electron density on the nitrogen, thereby affecting the rate and mechanism of decomposition. Theoretical studies on model dithiocarbamic acids suggest the decomposition proceeds through a proton-transfer step, which is the rate-determining step, leading to a zwitterionic intermediate, followed by a rapid N-C bond cleavage. nih.gov

In certain dithiocarbamate structures, intramolecular general acid catalysis can play a significant role in the decomposition mechanism. This occurs when a protonated functional group within the same molecule facilitates the proton transfer needed for decomposition. Studies on compounds like glycinedithiocarboxylate (glyDTC) have shown that the molecule can cleave through an intramolecular general acid-catalyzed mechanism. nih.gov In this pathway, the rate constant for the internal N-protonation is significantly higher than for intermolecular protonation. nih.gov

The efficiency of this intramolecular proton transfer is often measured by the effective molarity (EM), which compares the rate of the intramolecular reaction to the analogous intermolecular reaction. For glyDTC, the efficiency of the proton-transfer step has an effective molarity of (5.6 +/- 3.3) x 10² M, indicating a highly efficient intramolecular process. nih.gov Conversely, for ethylenebis(dithiocarbamate) (B1227036) (EbisDTC), while the intramolecular general acid catalysis rate constant is very high, the efficiency of this proton transfer is much lower, with an EM of only (14.3 +/- 4.9) M. nih.gov This difference in efficiency is attributed to the thermodynamics of hydrogen bonding in the reactant versus the product state; a favorable change in hydrogen bonding increases proton transfer efficiency. nih.gov For ethyl N-carbethoxy-dithiocarbamate, the potential for such intramolecular catalysis would depend on the conformation of the molecule and the ability of the carbethoxy group to participate in proton transfer, though it is generally considered less favorable compared to species with dedicated acidic groups. nih.gov

Table 1: Comparison of Intramolecular General Acid Catalysis Parameters in Dithiocarbamates nih.gov

| Compound | Intramolecular N-Protonation Rate Constant | Effective Molarity (EM) |

| Glycinedithiocarboxylate (glyDTC) | (7.1 +/- 4.2) x 10³ s⁻¹ | (5.6 +/- 3.3) x 10² M |

| Ethylenebis(dithiocarbamate) (EbisDTC) | (8.2 +/- 2.8) x 10⁶ s⁻¹ | (14.3 +/- 4.9) M |

This interactive table provides a comparison of kinetic parameters for intramolecular acid catalysis in different dithiocarbamate compounds.

Ligand Exchange Kinetics and Mechanisms in Metal Complexes

Dithiocarbamates are highly versatile monoanionic chelating ligands that form stable complexes with a vast array of transition metals, main group elements, lanthanides, and actinides. nih.gov Ethyl N-carbethoxy-dithiocarbamate, acting as a ligand, typically binds to metal ions in a bidentate fashion through its two sulfur atoms, forming a stable four-membered ring. nih.govnih.gov However, monodentate and anisobidentate (unequal M-S bond lengths) coordination modes are also known. nih.gov

Ligand exchange reactions are fundamental to coordination chemistry and involve the replacement of one ligand in a complex with another. nih.gov The kinetics and mechanisms of these reactions in dithiocarbamate complexes are influenced by several factors, including the nature of the metal ion, the other ligands in the coordination sphere, and the reaction conditions. The strong chelating ability of dithiocarbamates generally results in kinetically stable complexes. nih.gov However, ligand exchange can occur, often through associative or dissociative pathways. In an associative mechanism, the incoming ligand first binds to the metal center, forming a higher-coordinate intermediate, which then releases the original ligand. In a dissociative mechanism, the original ligand first detaches, creating a lower-coordinate intermediate, which is then captured by the incoming ligand. The specific pathway taken would depend on the electronic and steric properties of the metal center and the ligands involved. The rich electrochemistry of dithiocarbamate complexes, stemming from the resonance between dithiocarbamate and thioureide forms, also plays a role in their reactivity and potential for ligand exchange. nih.gov

Radical Reaction Mechanisms

Radical reactions involve species with unpaired electrons and typically proceed through a three-stage mechanism: initiation, propagation, and termination. youtube.comyoutube.com Acyl dithiocarbamates, which are structurally analogous to ethyl N-carbethoxy-dithiocarbamate, have been utilized as effective sources of acyl radicals. bham.ac.uk

Initiation: This is the initial step where radicals are generated, often through homolytic cleavage of a weak bond induced by heat or light. youtube.com For a dithiocarbamate, this could involve the cleavage of the C-S bond to generate a carbamoyl (B1232498) radical.

Propagation: In this stage, a radical reacts with a stable molecule to form a new radical, allowing the reaction to continue in a chain reaction. youtube.com For example, a carbamoyl radical could react with another molecule to generate a different radical species, which then continues the chain. bham.ac.uk

Termination: The reaction ceases when two radicals combine to form a stable, non-radical product. youtube.com

Research has shown that carbamoyl radicals generated from carbamoyl dithiocarbamates can undergo reactions like transannular cyclization. bham.ac.uk Similarly, acyl radicals from acyl dithiocarbamates can participate in cyclization reactions with alkene acceptors, with a preference for the 6-exo-trig pathway. bham.ac.uk This indicates that ethyl N-carbethoxy-dithiocarbamate could potentially be used as a precursor for generating radicals for various synthetic transformations.

Table 2: Key Steps in Radical Reactions youtube.comyoutube.com

| Step | Description | Reactants | Products |

| Initiation | Formation of radicals from non-radical species. | 0 Radicals | 2 Radicals |

| Propagation | A radical reacts to form a new radical. | 1 Radical | 1 Radical |

| Termination | Two radicals combine to form a non-radical product. | 2 Radicals | 0 Radicals |

This interactive table outlines the fundamental steps of a radical chain reaction.

Coordination Mechanism in Enzyme Inhibition (e.g., Carbonic Anhydrase)

Dithiocarbamates have been identified as a potent class of inhibitors for zinc metalloenzymes, such as carbonic anhydrase (CA). nih.govrsc.org Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.gov The inhibition mechanism of dithiocarbamates involves direct coordination to the zinc ion (Zn²⁺) located in the enzyme's active site. nih.govrsc.org

X-ray crystallographic studies of CA II in complex with dithiocarbamate inhibitors reveal that the inhibitor displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic activity. nih.govnih.gov One of the sulfur atoms from the dithiocarbamate's CS₂⁻ group coordinates directly to the zinc ion. nih.gov This results in a distorted tetrahedral geometry for the zinc ion, which is also coordinated by three histidine residues (His94, His96, and His119). nih.gov The zinc-bound sulfur atom of the inhibitor can also form a hydrogen bond with the hydroxyl group of a nearby threonine residue (Thr199), further stabilizing the enzyme-inhibitor complex. nih.gov This mode of binding is a key feature of the inhibitory action of this class of compounds against various isoforms of carbonic anhydrase. nih.govnih.gov The potency of inhibition can be very high, with some dithiocarbamates exhibiting inhibition constants (Kᵢ) in the low nanomolar range against human CA isoforms. nih.gov

Table 3: Coordination Details of a Dithiocarbamate Inhibitor in the Active Site of Human Carbonic Anhydrase II (hCA II) nih.gov

| Interacting Atoms | Bond/Interaction Type | Distance (Å) |

| Zn - S1 (inhibitor) | Coordination Bond | 2.29 |

| Zn - N(His94) | Coordination Bond | 2.11 |

| Zn - N(His96) | Coordination Bond | 2.06 |

| Zn - N(His119) | Coordination Bond | 2.15 |

| S1 (inhibitor) - O(Thr199) | Hydrogen Bond | 3.10 |

This interactive table presents the key coordination and interaction distances for a dithiocarbamate inhibitor bound to the active site of hCA II, based on crystallographic data for morpholine (B109124) dithiocarbamate.

Spectroscopic and Structural Characterization of Ethyl N Carbethoxy Dithiocarbamate and Its Derivatives

Vibrational Spectroscopy (Infrared, IR)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for elucidating the structural features of ethyl N-carbethoxy-dithiocarbamate and its derivatives. nih.govmdpi.com The technique provides valuable information about the various functional groups present in the molecule by identifying their characteristic vibrational frequencies.

Analysis of C-N and C-S Stretching Frequencies

The infrared spectra of dithiocarbamates are particularly informative in the regions associated with the carbon-nitrogen (C-N) and carbon-sulfur (C-S) stretching vibrations. The position of the ν(C-N) band is influenced by the electronic and kinematic effects of the substituents on the nitrogen atom. biotech-asia.org In dithiocarbamate (B8719985) complexes, the C-N stretching frequency, often referred to as the "thioureide band," appears in the range of 1470-1520 cm⁻¹. researchgate.net The relatively high frequency of this band suggests a significant double bond character, arising from the delocalization of the nitrogen lone pair electrons towards the sulfur atoms. This delocalization is a key feature of the dithiocarbamate moiety. nih.gov

The C-S stretching frequencies also provide crucial structural information. The presence of a single strong band for the ν(C-S) vibration in the region of 980-987 cm⁻¹ is indicative of a symmetrically bonded dithiocarbamate ligand. researchgate.net Conversely, a splitting of this band would suggest an asymmetric coordination. The electronic effects of the substituents on the nitrogen atom can also influence the position of the C-S stretching frequency. biotech-asia.org

Identification of Bidentate Coordination

Infrared spectroscopy is instrumental in determining the coordination mode of the dithiocarbamate ligand to a metal center. The dithiocarbamate group can act as a uninegative bidentate ligand, coordinating through both sulfur atoms. baselius.ac.in A key indicator of bidentate coordination is the presence of a single, sharp ν(C-S) band, which points to a symmetrical arrangement of the two sulfur atoms around the metal. researchgate.netbaselius.ac.in This symmetrical chelation is a common binding fashion for dithiocarbamate ligands. nih.gov In contrast, monodentate coordination, where only one sulfur atom is bonded to the metal, would result in a splitting of the C-S stretching band due to the inequivalence of the two C-S bonds. ijates.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the nuclei within a molecule, offering further insights into the structure of ethyl N-carbethoxy-dithiocarbamate and its derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy is used to identify the different types of protons and their connectivity in a molecule. In the ¹H NMR spectrum of dithiocarbamate derivatives, characteristic signals for the protons of the ethyl group and other substituents on the nitrogen atom are observed. rsc.orgrsc.org For instance, the methylene (B1212753) protons (-CH₂-) and methyl protons (-CH₃) of an ethyl group will appear as distinct multiplets with specific chemical shifts and coupling constants, which can be used to confirm the presence of this group. The integration of these signals provides the ratio of the different types of protons in the molecule.

| Protons | Chemical Shift (ppm) |

| -CH₂- (ethyl) | ~4.12 |

| -CH₃ (ethyl) | ~1.26 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), including N-CS₂ Chemical Shifts

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. A key feature in the ¹³C NMR spectra of dithiocarbamates is the chemical shift of the N-CS₂ carbon. This signal typically appears in the downfield region, around 190-210 ppm, which is characteristic of a thiocarbonyl group. rsc.orgresearchgate.net The precise chemical shift of the N-CS₂ carbon is sensitive to the electronic environment and can be influenced by the nature of the substituents on the nitrogen atom. acs.org

The chemical shifts of the carbon atoms in the ethyl group and the carbethoxy group can also be readily identified in the ¹³C NMR spectrum, further confirming the structure of the molecule. chemicalbook.comsigmaaldrich.com

| Carbon | Chemical Shift (ppm) |

| N-C S₂ | ~192.1 |

| -C H₂- (ethyl) | ~60.6 |

| -C H₃ (ethyl) | ~14.2 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation pattern. rsc.orgrsc.org In the mass spectrum of ethyl N-carbethoxy-dithiocarbamate, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation pattern would show characteristic losses of fragments such as the ethoxycarbonyl group, the ethyl group, and the dithiocarbamate moiety, which helps in confirming the proposed structure.

Electronic Spectroscopy (UV-Vis)

The electronic spectra of dithiocarbamate ligands and their metal complexes are typically recorded in the UV-Vis region, spanning from 200 to 800 nm. nih.gov These spectra provide valuable insights into the electronic transitions within the molecules. Dithiocarbamate ligands generally exhibit three significant absorption bands in the ultraviolet region, which are attributed to intramolecular charge transfers. nih.gov

Specifically, these bands are:

Band I: Corresponding to the π-π* transitions of the N-C=S group. nih.gov

Band II: Assigned to the π-π* transitions of the S-C=S group. nih.gov

Band III: Attributed to n-π* transitions. nih.gov

In the case of metal complexes of ethyl N-carbethoxy-dithiocarbamate, the electronic spectra reveal information about both the ligand and the metal center. For instance, the electronic spectrum of a free morpholine (B109124) dithiocarbamate ligand shows absorption bands at 263 nm and 286 nm, which are due to the π-π* transitions of the N–C=S and S–C=S groups. nih.gov Upon complexation with a metal ion like copper(II), an intense band appears around 276 nm, attributed to intra-ligand charge transfer transitions associated with the N–C=S and S–C=S moieties. nih.gov Additionally, a broader absorption band in the visible region, for example at 441 nm for a Cu(II) complex, can be assigned to the d-d transitions of the metal ion, providing information about its geometry (e.g., square planar for copper(II)). nih.gov

Similarly, the electronic spectrum of a Zn(II) complex with morpholine dithiocarbamate displays a broad band around 346 nm, resulting from its d¹⁰ configuration and attributed to intra-ligand charge transfer. nih.gov The electronic spectrum of a Co(II) complex can exhibit multiple peaks, with some in the UV region assigned to the ligand field and others in the visible region corresponding to d-d electronic transitions that help confirm the geometry around the metal ion, such as octahedral. researchgate.net

The photochemistry of dithiocarbamate complexes has also been investigated using UV-Vis spectroscopy. For example, irradiation of a Cu(Et₂dtc)₂ complex in CCl₄ with UV light leads to a decrease in the intensity of the absorption bands at 435 and 294 nm, and the formation of a new spectrum with bands at 424, 341sh, 281, and 264 nm. nsc.ru

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Molecular Structures

For instance, the crystal structure of a chiral Ni(II)-dithiocarbamate complex, S,S-1, revealed that it crystallizes in a monomeric achiral space group (triclinic, P-1). rsc.org In this structure, two dithiocarbamate ligands are bonded to the nickel(II) ion in a chelating fashion through their sulfur atoms (S^S), resulting in a square planar geometry around the metal center. rsc.org Similarly, the structures of organotin(IV) dithiocarbamate complexes, such as Me₂SnL₂ and Bu₂SnL₂, have been established by single-crystal X-ray diffraction, showing them to exist as monomers with a distorted trigonal bipyramidal geometry. researchgate.net In these complexes, one dithiocarbamate ligand acts as a chelate, while the other coordinates to the tin atom through only one sulfur atom. researchgate.net

The recrystallization of [Zn(PTHIQDTC)₂] (where PTHIQDTC is (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline dithiocarbamate) in dimethylsulfoxide (DMSO) yields the complex [Zn(PTHIQDTC)₂(DMSO)]. researchgate.net X-ray structural analysis of this complex showed that the zinc(II) center is five-coordinated in a distorted trigonal-bipyramidal geometry, bonded to four sulfur atoms from two dithiocarbamate ligands and one oxygen atom from the DMSO molecule. researchgate.net

Structural Diversity in Metal Dithiocarbamato Compounds

Dithiocarbamates form stable complexes with a vast number of transition metals, main group elements, lanthanides, and actinides. nih.gov The coordination geometry around the metal center can vary, resulting in tetrahedral, square planar, or octahedral complexes, depending on the metal ion and the metal-to-ligand ratio. nih.gov For example, dithiocarbamate complexes of cobalt, rhodium, and iridium in the +3 oxidation state exhibit complex chelating and bridging modes. eurjchem.com

The structural diversity also extends to the formation of polynuclear and supramolecular assemblies. researchgate.net For instance, the crystal structure of a Cd(II) dithiocarbamate complex revealed a centrosymmetric dimeric structure stabilized by intermolecular C–H···S and C–H···π interactions. asianpubs.org The ability of dithiocarbamates to stabilize metals in various oxidation states is attributed to the resonance between the soft dithiocarbamate and hard thioureide forms, the latter resulting from the delocalization of the nitrogen lone pair onto the sulfur atoms. nih.gov This electronic flexibility contributes to the rich electrochemical behavior of these complexes. nih.gov

Thermogravimetric Analysis (TGA-DTA) and Electrical Conductivity Studies

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are techniques used to study the thermal stability and decomposition of materials. nih.gov For metal dithiocarbamate complexes, thermal analysis provides information about their melting points, decomposition pathways, and the nature of the final residue. nih.gov The thermal decomposition of transition metal dithiocarbamate complexes, such as those with the general formula [M(S₂CN(C₂H₅)(CH₂CH₂OH))], typically occurs in two or three stages. researchgate.net The initial stage is often rapid, with a significant mass loss of 65–70%. researchgate.net The final decomposition product is usually a metal oxide, although in some cases, like with cobalt, the pure metal can be the end product. researchgate.net For example, the thermal decomposition of certain Cd(II) dithiocarbamate complexes results in CdS as the final product, with grain sizes in the nanometer range. asianpubs.org

The activation energy for the decomposition process can vary significantly, for instance, from 33.8 kJ mol⁻¹ for a Cu complex to 188.3 kJ mol⁻¹ for a Zn complex, which may be influenced by the d¹⁰ configuration of zinc. researchgate.net Large negative values for the entropy of activation (ΔS#) suggest that the decomposition process involves a rearrangement. researchgate.net

Electrical conductivity studies on dithiocarbamate complexes reveal their electronic properties. Many dithiocarbamate complexes exhibit semiconducting behavior. asianpubs.org For example, a series of homoleptic Cd(II) dithiocarbamate complexes showed weak electrical conductivity at room temperature (σrt = 10⁻⁹–10⁻¹⁰ S·cm⁻¹). asianpubs.org However, their conductivity increases with rising temperature, which is characteristic of semiconducting materials. asianpubs.org The low conductivity at ambient temperatures in some cases can be attributed to the absence of intermolecular M···S/S···S stacking in the crystal structure. asianpubs.org The measurement of molar conductivity in solution can indicate whether a complex is an electrolyte or non-electrolyte. sysrevpharm.org Low molar conductivity values for Co(II), Ni(II), Cu(II), and Au(III) complexes in DMSO suggest they are non-electrolytes. sysrevpharm.org

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. sysrevpharm.org This analysis is crucial for verifying the empirical formula of newly synthesized compounds, including ethyl N-carbethoxy-dithiocarbamate and its derivatives. nih.govresearchgate.net The experimentally determined percentages of C, H, and N are compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the composition and purity of the synthesized compound. researchgate.net

For example, in the characterization of various metal dithiocarbamate complexes derived from (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, elemental analysis was performed to confirm their composition. The found percentages of C, H, and N for complexes of Ni(II), Sn(II), Hg(II), Pb(II), and Zn(II) were reported and compared to the calculated values. researchgate.net Similarly, in the synthesis of new dithiocarbamate derivatives, elemental analysis is a standard characterization method used alongside spectroscopic techniques to confirm the structure of the prepared reagents and their metal complexes. uokerbala.edu.iq This analytical technique is often used in conjunction with other methods like FTIR, NMR, and mass spectrometry to provide a comprehensive characterization of the synthesized compounds. rsc.orgsysrevpharm.org

Theoretical and Computational Chemistry Studies on Ethyl N Carbethoxy Dithiocarbamate Systems

Quantum Mechanical Approaches

Quantum mechanical methods are foundational in computational chemistry, solving the Schrödinger equation to describe the electronic structure and energy of molecules. idosr.org These first-principles approaches provide detailed information about bonding, charge distribution, and molecular orbitals.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. mpg.deohio-state.edu DFT calculations are based on the principle that the energy of a system can be determined from its electron density. youtube.com This approach is particularly useful for understanding the unique bonding characteristics of dithiocarbamates.

The bonding in dithiocarbamates is characterized by resonance, primarily between a soft dithiocarbamate (B8719985) form and a hard thioureide form. nih.gov This resonance involves the delocalization of the nitrogen atom's lone pair of electrons across the N-C-S₂ framework, resulting in a planar structure with a short C-N bond. nih.govwikipedia.org DFT calculations can accurately model this electron delocalization and have been used to corroborate the coordination geometries of metal-dithiocarbamate complexes, confirming, for example, a square planar geometry around nickel(II) and copper(II) centers and a tetrahedral geometry around zinc(II). rsc.org

Table 1: Key Aspects of Dithiocarbamate Electronic Structure Studied by DFT

| Feature Studied | Significance | Computational Finding |

| N-C-S₂ Geometry | Determines the ligand's coordination properties. | DFT calculations confirm the planarity of the core structure. nih.govwikipedia.org |

| C-N Bond Length | Indicates the degree of double bond character. | Calculations show a shorter C-N bond than a typical single bond, supporting the thioureide resonance form. wikipedia.org |

| Electron Delocalization | Influences the ligand's ability to stabilize various metal oxidation states. | DFT maps the charge density, showing delocalization from the nitrogen to the sulfur atoms. nih.govyoutube.com |

| Coordination Geometry | Predicts the structure of metal complexes. | Calculations corroborate geometries suggested by spectroscopic data, such as square planar or tetrahedral arrangements. rsc.org |

Spodium bonds (SpB) are non-covalent interactions involving elements of Group 12 (Zn, Cd, Hg). acs.org These interactions are distinct from classical coordination bonds, which have a higher covalent character. rsc.org Computational studies have been essential in identifying and characterizing these forces in zinc and cadmium complexes with sulfur-containing ligands like dithiophosphates, which are structurally related to dithiocarbamates. rsc.org

The existence of spodium bonds is typically evidenced through a combination of DFT calculations and specialized analysis techniques such as the Quantum Theory of Atoms-in-Molecules (QTAIM) and the Non-Covalent Interaction (NCI) plot index. rsc.org These methods can identify bond critical points and visualize weak interactions within a molecular system. Energetically, spodium bonds are considered moderate to strong non-covalent interactions, with calculated interaction energies ranging from -8.5 to -24.1 kcal·mol⁻¹. acs.org

Table 2: Characteristics of Spodium Bonding (SpB) Interactions

| Characteristic | Description | Method of Investigation |

| Definition | A non-covalent interaction involving a Group 12 element (e.g., Zn, Cd) as the Lewis acid. acs.org | DFT, QTAIM |

| Energy | Moderately strong, ranging from -8.5 to -24.1 kcal·mol⁻¹. acs.org | DFT Calculations |

| Nature | Primarily electrostatic, but distinct from highly covalent coordination bonds. rsc.org | QTAIM, NCI Plot |

| Significance | Plays a role in the structure and stability of metal complexes in biological and chemical systems. acs.org | Computational Modeling |

Molecular Dynamics and Empirical Force Field Simulations

While quantum mechanical methods are powerful, they can be computationally expensive for large systems or long timescales. Molecular dynamics (MD) simulations offer a complementary approach by using classical mechanics and empirical force fields to simulate the movement of atoms and molecules over time. youtube.com MD is an indispensable tool for studying the structure, dynamics, and stability of complex systems, such as a dithiocarbamate derivative interacting with a biological macromolecule. youtube.comnih.gov

In a typical MD study, a system is simulated under specific conditions (e.g., constant temperature and pressure, known as the NPT ensemble) for a set duration. nih.gov The stability of the complex is then assessed by analyzing parameters like the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. Such studies on dithiocarbamate analogues have successfully predicted the stability of ligand-protein complexes, providing insights into their potential as inhibitors. nih.gov

Table 3: Common Parameters and Methods in Molecular Dynamics Simulations

| Parameter/Method | Purpose | Example Application |

| Force Field (e.g., AMBER) | Defines the potential energy of the system based on atomic positions. | Used to simulate protein-ligand complexes involving dithiocarbamates. nih.gov |

| NPT Ensemble | Maintains constant number of particles, pressure, and temperature during the simulation. | Ensures the simulation mimics realistic laboratory conditions. nih.gov |

| Particle Mesh Ewald (PME) | An efficient method for calculating long-range electrostatic interactions. | Crucial for accurately modeling charged or polar molecules in a periodic system. nih.gov |

| SHAKE Algorithm | Constrains the length of bonds involving hydrogen atoms. | Allows for a longer integration time step, making the simulation more efficient. nih.gov |

Computational Studies on Reaction Mechanisms and Energetics

Theoretical calculations are highly effective for elucidating the step-by-step mechanisms of chemical reactions and determining their energetic profiles. idosr.org DFT is frequently used to map the potential energy surface of a reaction, identifying transition states and intermediates to clarify the reaction pathway. acs.orgnih.gov

For instance, theoretical studies on the acid-catalyzed decomposition of dithiocarbamic acids—the parent compounds of dithiocarbamate esters—have provided detailed mechanistic insights. acs.orgnih.gov These studies, using DFT with hybrid functionals like B3LYP, have shown that the mechanism can vary depending on the substituents. For some derivatives, the decomposition proceeds through a two-step mechanism involving a rate-determining, water-assisted proton transfer. nih.gov For others, a concerted one-step mechanism is favored. nih.gov These calculations revealed that a significant portion of the activation energy for the reaction is due to the torsional barrier of the CS₂ group, which was calculated to be approximately 5 kcal mol⁻¹. acs.orgnih.gov

Table 4: Calculated Energetics for Dithiocarbamic Acid Decomposition

| Parameter | Value (kcal mol⁻¹) | Significance |

| Calculated ΔΔG‡ (Proton Transfer) | 4.0 | This value for the activation free energy difference is similar to experimental findings, validating the computational model. acs.orgnih.gov |

| Torsional Barrier of CS₂ Group | ~5.0 | This represents a major component of the overall activation barrier for the decomposition reaction. acs.orgnih.gov |

Rational Design and Prediction of Novel Dithiocarbamate Derivatives

Rational design utilizes computational methods to design and predict the properties of new molecules for specific applications, a common practice in drug discovery. nih.govwiley.com This in silico approach employs techniques like molecular docking, virtual screening, and de novo design to identify promising new compounds before they are synthesized, saving time and resources. nih.govnih.gov

For dithiocarbamates, these methods are used to design novel derivatives with enhanced biological activity. nih.govnih.gov Molecular docking, for example, can predict how a designed dithiocarbamate derivative might bind to the active site of a target protein. rsc.org The results of docking and subsequent MD simulations can then provide crucial information about the binding mode and stability of the complex, guiding the further optimization of the lead compound to create more potent and specific analogues. nih.gov

Table 5: Computational Techniques in the Rational Design of Dithiocarbamate Derivatives

| Technique | Objective | Application |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. nih.gov | Used to screen dithiocarbamate libraries against therapeutic targets like enzymes or DNA. rsc.orgnih.gov |

| Virtual Screening | Computationally screens large libraries of compounds to identify those likely to be active. nih.gov | Helps to prioritize which novel dithiocarbamate derivatives to synthesize and test. |

| De Novo Design | Generates novel molecular structures from scratch with desired pharmacological properties. nih.gov | Can be used to build new dithiocarbamate scaffolds tailored to a specific protein's binding site. |

| Molecular Dynamics (MD) | Assesses the stability and dynamics of the predicted ligand-protein complex. nih.gov | Validates the results of molecular docking and provides insights into the interaction over time. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ethyl N-carbethoxy-dithiocarbamate with high purity?

- Methodology : A two-step synthesis can be employed: (1) Reacting primary amines with dimethyl-N-(2,2-diethoxyethyl)-iminodithiocarbamate under mild alkaline conditions to form intermediates, followed by (2) carbethoxy functionalization using ethyl chloroformate in anhydrous tetrahydrofuran (THF). Solvent selection is critical; ethyl lactate, with its hydrogen-bonding properties, enhances reaction efficiency and purity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (>85%) and purity (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing ethyl N-carbethoxy-dithiocarbamate?

- Methodology :

- FT-IR : Identify dithiocarbamate S–C–N stretching vibrations (1,250–1,350 cm⁻¹) and carbethoxy C=O bonds (1,720–1,750 cm⁻¹) .

- ¹H/¹³C NMR : Confirm substituent integration (e.g., ethyl groups at δ 1.2–1.4 ppm for protons and δ 14–16 ppm for carbons) .